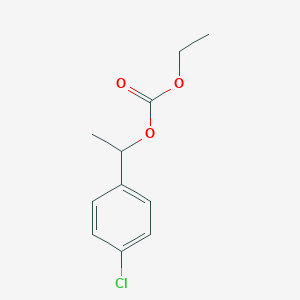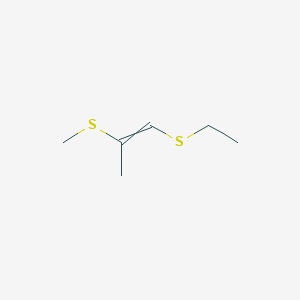
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- is a peptide composed of five amino acids: L-threonine, L-isoleucine, L-serine, L-serine, and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-isoleucine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for L-serine, L-serine, and L-proline.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of peptides like L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.
Chemical Reactions Analysis
Types of Reactions
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in L-threonine and L-serine can be oxidized to form aldehydes or ketones.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, such as in wound healing and tissue regeneration.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes and modulate their activity, or it can interact with cell surface receptors to trigger signaling pathways. The exact mechanism depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- L-Threonine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-
- L-Threonine, L-lysyl-L-seryl-L-isoleucyl-L-lysyl-L-lysyl-L-histidyl-L-arginyl-
Uniqueness
L-Threonine, L-isoleucyl-L-seryl-L-seryl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
866720-56-1 |
|---|---|
Molecular Formula |
C21H37N5O9 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H37N5O9/c1-4-10(2)15(22)19(32)23-12(8-27)17(30)24-13(9-28)20(33)26-7-5-6-14(26)18(31)25-16(11(3)29)21(34)35/h10-16,27-29H,4-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,34,35)/t10-,11+,12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
PETNSQBRDTUHFX-DWTGPMEZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


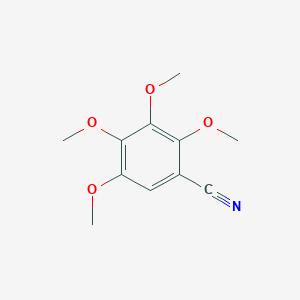
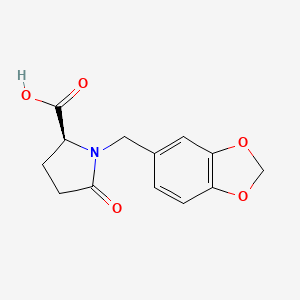
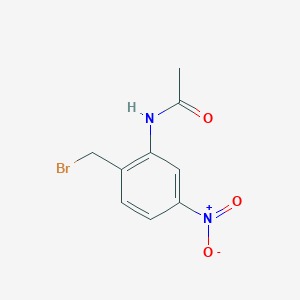
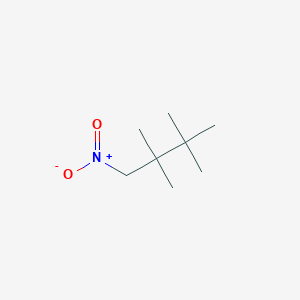
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

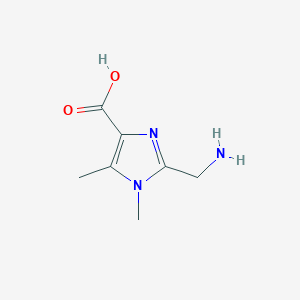
![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
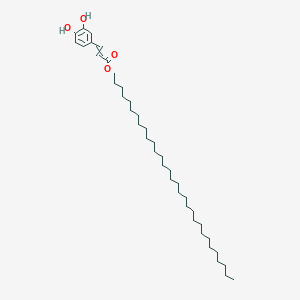
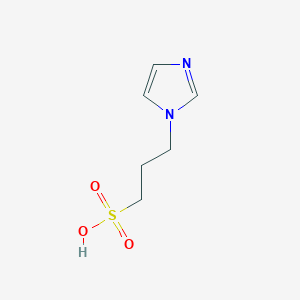
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
